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Introduction
Caltractin, also known as centrin, is a highly conserved, calcium-binding protein that is a

fundamental component of the centrosome in eukaryotic cells.[1][2] As a member of the EF-

hand superfamily of proteins, caltractin plays a crucial role in centrosome duplication, stability,

and function. Its localization and concentration at the centrosome are tightly regulated and are

critical for maintaining genomic stability. Dysregulation of centrosome number and function has

been implicated in various diseases, including cancer.[1] These application notes provide

detailed protocols for the isolation of centrosomes and the subsequent immunofluorescence-

based analysis of caltractin localization, offering a valuable tool for researchers in cell biology

and drug development.

Data Presentation
Quantitative analysis of caltractin (CETN2) abundance at the centrosome provides critical

insights into its stoichiometric relationships with other centrosomal proteins. The following table

summarizes data from a quantitative proteomics study on human KE37 cells, offering a

baseline for the copy number of caltractin and other key centrosomal proteins.[1]
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Protein Gene Name

Cellular
Abundance
(copies per
KE37 cell)

Centrosomal
Abundance
(copies per
centrosome)

Primary
Function

Caltractin

(Centrin-2)
CETN2 ~2,100,000 ~1,200

Centriole

duplication,

microtubule

severing[1][3]

γ-tubulin TUBG1 ~1,100,000
~1,340 (used for

normalization)

Microtubule

nucleation

Cep135 CEP135 ~100,000 ~1,000
Centriole

assembly

Sas-6 SASS6 ~15,000
~85 (doubles in

S/G2 phase)

Cartwheel

assembly,

centriole

duplication

STIL STIL ~10,000
~36 (doubles in

S/G2 phase)

Centriole

duplication

Plk4 PLK4 ~1,200 Not determined

Key regulator of

centriole

duplication

Experimental Protocols
Protocol 1: Isolation of Centrosomes from Cultured
Mammalian Cells by Sucrose Gradient Centrifugation
This protocol describes the isolation of centrosomes from cultured mammalian cells, such as

HeLa or KE37, using a discontinuous sucrose gradient. This method yields a highly enriched

fraction of centrosomes suitable for biochemical and immunofluorescence analysis.

Materials:

Cultured mammalian cells (e.g., HeLa, KE37)
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Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (1 mM Tris-HCl pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, with freshly added protease

inhibitors)

Sucrose solutions (40%, 50%, and 70% w/v in 10 mM PIPES pH 7.2, 0.1% Triton X-100, 1

mM EGTA)

Dounce homogenizer

Ultracentrifuge and swing-out rotors (e.g., SW41 or equivalent)

Ultra-Clear centrifuge tubes

Procedure:

Cell Culture and Harvest:

Culture cells to high confluency in appropriate media.

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Wash the cell pellet twice with ice-cold PBS.

Cell Lysis:

Resuspend the cell pellet in ice-cold lysis buffer.

Incubate on ice for 10-15 minutes to allow for cell lysis.

Homogenize the lysate with a Dounce homogenizer (10-15 strokes with a tight-fitting

pestle) to release centrosomes from the nucleus.

Centrifuge the lysate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

Sucrose Gradient Centrifugation:

Carefully collect the supernatant containing the centrosomes.
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Prepare a discontinuous sucrose gradient in an Ultra-Clear centrifuge tube by layering the

sucrose solutions in the following order from bottom to top: 2 ml of 70% sucrose, 2 ml of

50% sucrose, and 2 ml of 40% sucrose.

Gently layer the supernatant onto the top of the sucrose gradient.

Centrifuge at 100,000 x g for 1 hour at 4°C in a swing-out rotor.

Fraction Collection:

After centrifugation, carefully collect fractions from the top of the gradient. Centrosomes

will be enriched at the 40%-50% and 50%-70% sucrose interfaces.

Collect 500 µl fractions and determine the sucrose concentration of each fraction using a

refractometer.

Verification of Centrosome Enrichment:

Analyze fractions by Western blotting using antibodies against known centrosomal

markers (e.g., γ-tubulin, pericentrin) to identify the fractions with the highest concentration

of centrosomes.

Pool the enriched fractions for downstream applications.

Protocol 2: Immunofluorescence Staining of Isolated
Centrosomes for Caltractin Localization
This protocol details the procedure for visualizing caltractin on isolated centrosomes using

immunofluorescence microscopy.

Materials:

Isolated centrosome fractions (from Protocol 1)

Poly-L-lysine coated coverslips

Cytospin centrifuge (optional)
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Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

Primary antibody: Anti-Caltractin/Centrin antibody (e.g., anti-CETN2)

Secondary antibody: Fluorescently-labeled anti-species IgG (e.g., Alexa Fluor 488 goat anti-

mouse)

DAPI (4',6-diamidino-2-phenylindole) for counterstaining (if nuclei are present)

Mounting medium with anti-fade reagent

Fluorescence microscope

Procedure:

Adhesion of Centrosomes to Coverslips:

Dilute the isolated centrosome fraction in PBS.

Add the diluted centrosome suspension to poly-L-lysine coated coverslips in a humidified

chamber and allow the centrosomes to adhere for 20-30 minutes. Alternatively, use a

cytospin centrifuge to spin the centrosomes onto the coverslips.

Fixation:

Carefully aspirate the liquid and fix the centrosomes by incubating with 4%

paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10

minutes at -20°C.

Wash the coverslips three times with PBS.

Permeabilization (if using paraformaldehyde fixation):

Incubate the coverslips with permeabilization buffer for 10 minutes at room temperature.
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Wash three times with PBS.

Blocking:

Incubate the coverslips with blocking buffer for 1 hour at room temperature to block non-

specific antibody binding sites.

Primary Antibody Incubation:

Dilute the anti-Caltractin primary antibody in blocking buffer to the recommended

concentration.

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash the coverslips three times with PBS.

Dilute the fluorescently-labeled secondary antibody in blocking buffer.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting:

Wash the coverslips three times with PBS.

If desired, incubate with DAPI solution for 5 minutes to stain any contaminating nuclei.

Wash twice with PBS.

Mount the coverslips onto microscope slides using a mounting medium with an anti-fade

reagent.

Microscopy:

Visualize the stained centrosomes using a fluorescence microscope with appropriate

filters. Caltractin will appear as distinct fluorescent puncta.
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Visualization of Workflows and Pathways
Experimental Workflow for Caltractin Localization Study

Centrosome Isolation

Immunofluorescence

1. Cell Culture
(e.g., HeLa, KE37)

2. Cell Lysis
(Dounce Homogenization)

3. Low-Speed Centrifugation
(Pellet Nuclei)

4. Collect Supernatant
(Contains Centrosomes)

5. Sucrose Gradient
(40%, 50%, 70%)

6. Ultracentrifugation
(100,000 x g)

7. Fraction Collection

8. Western Blot Verification
(γ-tubulin)

1. Adhere Centrosomes
(Poly-L-lysine coverslip)

Isolated
Centrosomes

2. Fixation
(PFA or Methanol)

3. Blocking
(BSA)

4. Primary Antibody
(anti-Caltractin)

5. Secondary Antibody
(Fluorescently-labeled)

6. Mounting

7. Fluorescence Microscopy
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Click to download full resolution via product page

Caption: Experimental workflow for isolating centrosomes and localizing caltractin.
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Caption: Caltractin's role in calcium-dependent regulation of centrosome functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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